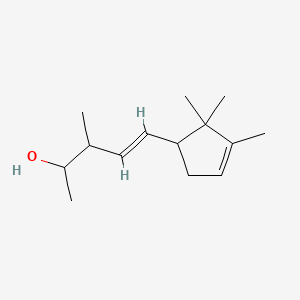

3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

概要

説明

3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol is a compound that belongs to the family of Alkyl Cyclic Ketones, primarily used as a fragrance ingredient. Its molecular structure and properties allow it to contribute to various aromatic profiles in fragrance formulations. The synthesis, molecular structure analysis, chemical reactions, and properties of this compound are of significant interest due to its applicability in the fragrance industry.

Synthesis Analysis

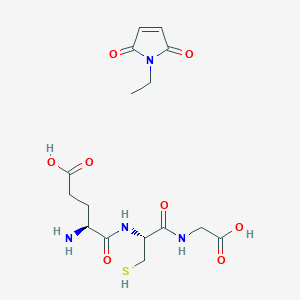

The synthesis of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol involves various chemical transformations and reactions. For instance, transformations of related compounds have been achieved through reactions with mercuric chloride and ethanol, leading to the formation of derivatives characterized as their respective hydrazones (Mikhaĭlov & Ter-sarkisyan, 1965).

Molecular Structure Analysis

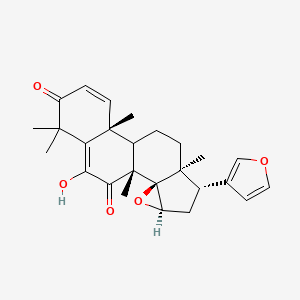

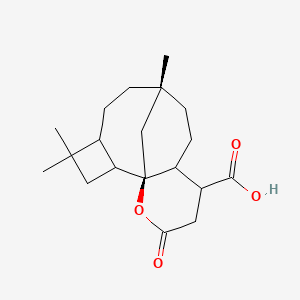

The molecular structure of compounds related to 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol has been elucidated using techniques such as X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms within the molecule and provide insights into how structural features influence chemical behavior and properties (Kayser et al., 1994).

Chemical Reactions and Properties

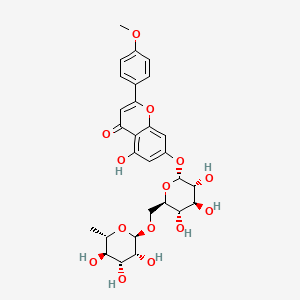

Chemical reactions involving 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol and its derivatives include electrophile-induced cyclizations leading to the formation of cyclopentene structures. Such reactions highlight the compound's reactivity and potential for creating complex molecular architectures (Louw et al., 1987).

科学的研究の応用

Fragrance Ingredient in Perfumery

3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol is studied for its use as a fragrance ingredient. It belongs to the Alkyl Cyclic Ketones group, often used in the composition of fragrances. This compound has been evaluated for various toxicological and dermatological properties, ensuring its safe use in fragrances (Scognamiglio, Letizia, & Api, 2013).

Chemical Synthesis and Transformations

Studies have explored the synthesis and transformation of similar compounds, which can be linked to the broader application of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol in chemical synthesis. For instance, the transformation of related monothioacetals with mercuric chloride and ethanol was investigated, showcasing the compound's potential in organic synthesis and the creation of new molecules (Mikhaĭlov & Ter-sarkisyan, 1965).

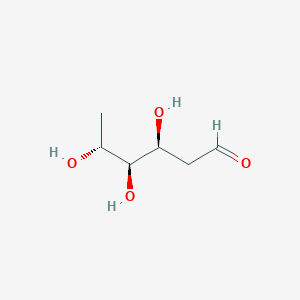

Potential in Vitamin Synthesis

Research has also delved into the potential of similar compounds in synthesizing substances related to vitamin A. This indicates a possible application of 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol in the field of vitamin synthesis, contributing to pharmaceutical and nutritional sciences (Yanovskaya, 1960).

Safety and Hazards

作用機序

Ebanol, also known as (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol or 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol, is a compound with a rich, natural sandalwood odor . It is powerful and intense, bringing volume and elegance to woody accords and a diffusive sandalwood effect to compositions .

Target of Action

The primary target of Ebanol is the olfactory receptors in the human nose. These receptors are responsible for detecting and identifying various odors. Ebanol’s unique structure allows it to bind to these receptors and produce a sandalwood-like scent .

Result of Action

The result of Ebanol’s action is the perception of a sandalwood-like scent. This is a result of its interaction with olfactory receptors and the subsequent biochemical reactions that lead to the perception of smell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ebanol. For example, the presence of other odorants can affect the perception of Ebanol’s scent. Additionally, factors such as temperature and pH can influence Ebanol’s stability and efficacy . Ebanol is highly substantive on all supports, meaning it has a strong staying power and can remain present and active for a long time .

特性

IUPAC Name |

(E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLHVODSMDJCBR-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)C=CC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC(C1(C)C)/C=C/C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid / Woody aroma with sandalwood-like notes | |

| Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.906 at 20°C | |

| Record name | 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

67801-20-1 | |

| Record name | 4-Penten-2-ol, 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Ebanol?

A1: Ebanol is widely used in the fragrance industry as a synthetic substitute for natural sandalwood oil [, ]. Due to its potent woody and ambery scent, it finds applications in perfumes, cosmetics, and other personal care products.

Q2: Why is there a need for synthetic sandalwood odorants like Ebanol?

A2: The high demand for sandalwood oil, coupled with the limited availability and high cost of natural sandalwood (Santalum album), has driven the development and use of synthetic alternatives like Ebanol [].

Q3: Are there any known allergic reactions associated with Ebanol?

A3: Yes, studies have identified Ebanol as a potential allergen. Research in Korea revealed a high frequency of positive patch test responses to Ebanol in patients suspected of having fragrance allergies [].

Q4: How does the structure of Ebanol contribute to its odor profile?

A4: While the exact mechanism of odor perception is complex, research suggests that the structure of Ebanol, particularly its terpenylcyclohexanol moiety, contributes to its sandalwood-like aroma []. This structural feature is shared with other sandalwood odorants like Sandalore and Polysantol.

Q5: Has Ebanol been used in any notable commercial fragrances?

A5: While specific formulations are often trade secrets, Ebanol's desirable olfactory properties and fixative qualities make it a valuable ingredient in many perfumes. For example, it's known to blend well with other woody scents, enhancing their longevity in fragrance applications [].

Q6: Are there any analytical techniques used to detect and quantify Ebanol?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying Ebanol in complex mixtures like essential oils and fragrance products [].

Q7: Are there any concerns regarding the environmental impact of Ebanol?

A7: While specific studies on Ebanol's environmental impact are limited, the widespread use of synthetic fragrances raises concerns about their potential accumulation and effects on aquatic ecosystems. Further research is needed to assess the biodegradability and ecotoxicological profile of Ebanol.

Q8: Are there any alternative synthetic sandalwood odorants besides Ebanol?

A8: Yes, several other synthetic sandalwood odorants exist, including Sandalore, Polysantol, and Javanol []. These compounds often share structural similarities with Ebanol and exhibit comparable odor profiles.

Q9: How does the molecular weight of Ebanol compare to other sandalwood odorants?

A9: Ebanol has a molecular weight comparable to other synthetic sandalwood odorants. For instance, Disila-okoumal, another synthetic ambergris odorant, possesses a molecular weight of 320 u, while Okoumal has a molecular weight of 288 u. These values are considered high, contributing to their long-lasting nature in fragrance applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3-oxazol-5-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1236489.png)

![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)